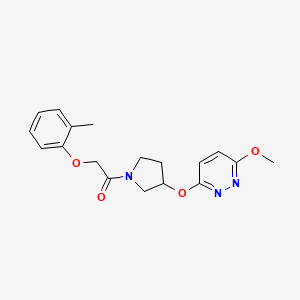
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound characterized by its unique structure and interesting functional properties. This compound is notable for its combination of a pyridazine ring with a methoxy group and a pyrrolidine ring linked to an ethanone backbone, creating opportunities for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route involving the following steps:
Formation of 6-methoxypyridazine: This starts with pyridazine and a methoxy substitution via electrophilic aromatic substitution.
Preparation of pyrrolidine derivative: Pyrrolidine is functionalized by introducing suitable leaving groups.
Linking through an oxy-pyrrolidin-1-yl intermediary: The coupling reaction between the prepared 6-methoxypyridazine and the pyrrolidine derivative.
Formation of ethanone derivative: The final coupling with o-toluidine derivative through esterification or amidation.
Industrial Production Methods: Industrial-scale production would likely use similar steps, optimized for large-scale synthesis. This involves high-yield reactions, efficient use of catalysts, and streamlined processes to reduce costs and waste.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions such as:
Oxidation: May form oxidized derivatives under specific conditions, useful for studying electron-donating properties.
Reduction: Reduction reactions can alter the pyridazinone ring or other functional groups.
Substitution: Particularly on the pyridazine ring and methoxy groups, allowing for a range of derivative compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for replacing methoxy or other groups.
Major Products Formed:
Oxidized and reduced variants with modified functional groups
Substituted derivatives with different side chains
Scientific Research Applications
Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, aiding in studying chemical reactions and properties.
Biology: Its bioactive properties make it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological pathways.
Industry: Used in developing materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism involves interaction with specific molecular targets and pathways:
Binding to enzymes or receptors: in biological systems, influencing biochemical processes.
Modulation of gene expression: through interaction with DNA or RNA-binding proteins.
Impact on cell signaling pathways: , potentially leading to changes in cellular behavior or responses.
Comparison with Similar Compounds
Other pyridazine derivatives with different substitutions
Compounds with similar pyrrolidine and ethanone structures but different aryl groups
This compound's specific combination of functional groups and structural elements sets it apart, offering unique properties for various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-10-9-14(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,14H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIWSNSDIOPOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
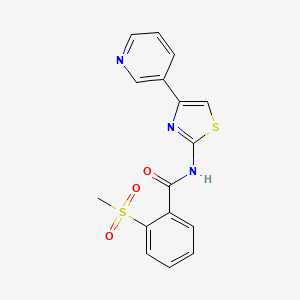
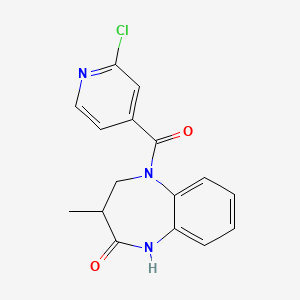
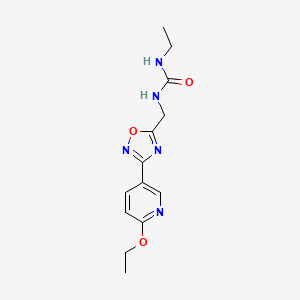
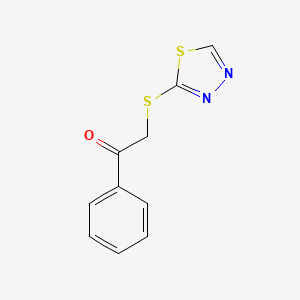
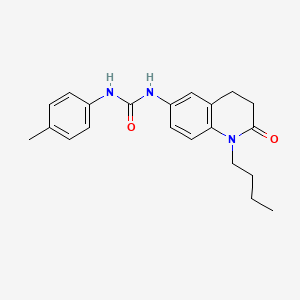

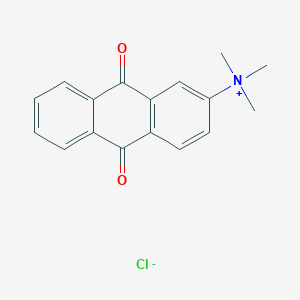
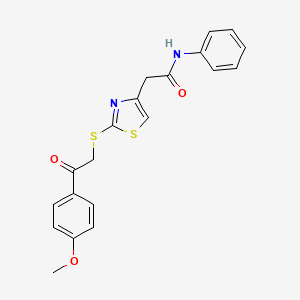
![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)
![N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2409740.png)
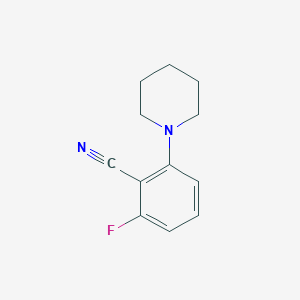
![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
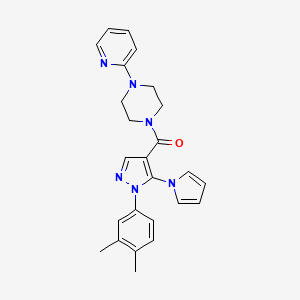
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
